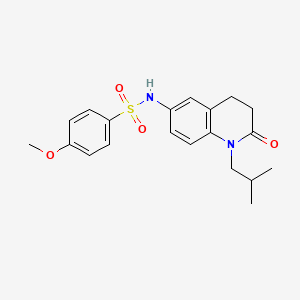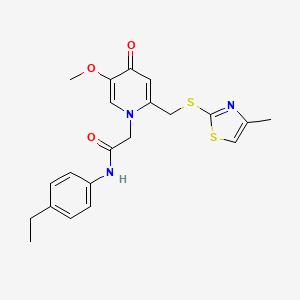![molecular formula C31H24N4O2 B2991466 (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3,4-dimethylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 478342-84-6](/img/structure/B2991466.png)
(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3,4-dimethylphenyl)imino]-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3,4-dimethylphenyl)imino]-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C31H24N4O2 and its molecular weight is 484.559. The purity is usually 95%.
BenchChem offers high-quality (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3,4-dimethylphenyl)imino]-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3,4-dimethylphenyl)imino]-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
The compound, part of a broader family of chromene derivatives, exhibits diverse chemical reactivity and has been utilized in the synthesis of various heterocyclic compounds. For instance, Bondock et al. (2014) explored the use of enaminonitriles, closely related to the chemical structure , for synthesizing pyranone, chromene derivatives, and coumarin derivatives, indicating the compound's versatility in organic synthesis (Bondock, Tarhoni, & Fadda, 2014).
Fluorescence and Photophysical Properties
Bichromophoric derivatives, incorporating structures similar to the compound , have been studied for their fluorescence properties. Syzova et al. (2004) synthesized bichromophoric fluorescent dyes by condensation, exhibiting fluorescence quenching due to intramolecular electron transfer, highlighting potential applications in fluorescence probes sensitive to environmental conditions (Syzova, Doroshenko, Lukatskaya, Rubtsov, & Karasyov, 2004).
Biological Evaluation
Ravindernath, Reddy, and Sunil (2013) investigated the synthesis and biological evaluation of compounds structurally related to (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3,4-dimethylphenyl)imino]-2H-chromene-3-carboxamide. The compounds demonstrated antimicrobial and antioxidant activities, suggesting potential therapeutic applications (Ravindernath, Reddy, & Sunil, 2013).
Antimicrobial and Antioxidant Activities
Sindhe, Bodke, Kenchappa, Telkar, Chandrashekar, and Vinoda (2016) synthesized N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide, demonstrating notable antimicrobial and antioxidant activities. The study underscores the potential of benzimidazole derivatives, closely related to the compound in focus, in developing new antimicrobial and antioxidant agents (Sindhe, Bodke, Kenchappa, Telkar, Chandrashekar, & Vinoda, 2016).
Agricultural Applications
In the realm of agriculture, Campos et al. (2015) utilized carbendazim and tebuconazole, compounds bearing similarity in structure to benzimidazole derivatives, encapsulated in nanoparticles for fungal disease prevention in plants. The study highlights the potential of such compounds in enhancing the delivery and efficacy of agricultural fungicides (Campos, Oliveira, Silva, Pascoli, Pasquôto, Lima, Abhilash, Fraceto, & Fraceto, 2015).
Anticancer Activity
Rasal, Sonawane, and Jagtap (2020) explored the anticancer potential of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing a benzimidazole moiety, demonstrating significant activity against certain cancer cell lines. This study suggests that modifications to the benzimidazole core can yield compounds with promising anticancer properties (Rasal, Sonawane, & Jagtap, 2020).
特性
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(3,4-dimethylphenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24N4O2/c1-19-11-14-24(17-20(19)2)33-31-25(18-22-7-3-6-10-28(22)37-31)30(36)32-23-15-12-21(13-16-23)29-34-26-8-4-5-9-27(26)35-29/h3-18H,1-2H3,(H,32,36)(H,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNATBXAUCNBIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-4-[4-(trifluoromethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2991383.png)
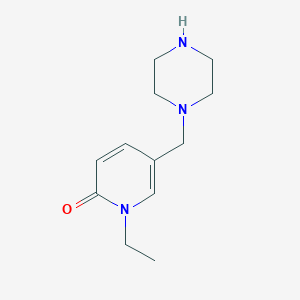
![2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]acetamide](/img/structure/B2991385.png)
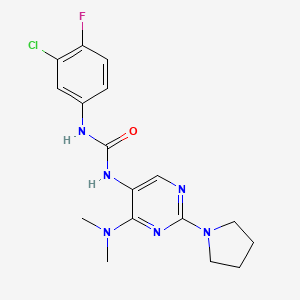
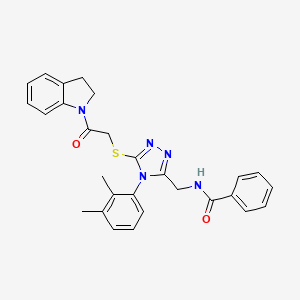
![tert-butyl N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate](/img/structure/B2991389.png)
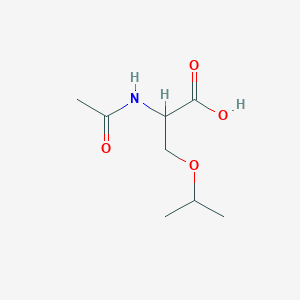
![2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2991392.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(p-tolylthio)acetamide](/img/structure/B2991399.png)
![N-(2-chlorobenzyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2991400.png)

